3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea
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Overview
Description
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea is a heterocyclic compound that features a benzothiazole ring Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea typically involves the reaction of 1,2-benzothiazole with appropriate reagents to introduce the methoxy and methylurea groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the benzothiazole ring .
Scientific Research Applications
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: Used as a Kv1.3 ion channel blocker .
Uniqueness
3-(1,2-Benzothiazol-3-yl)-1-methoxy-1-methylurea is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methylurea groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
104121-53-1 |
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Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
3-(1,2-benzothiazol-3-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H11N3O2S/c1-13(15-2)10(14)11-9-7-5-3-4-6-8(7)16-12-9/h3-6H,1-2H3,(H,11,12,14) |
InChI Key |
BBNINZSRHVHUTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=NSC2=CC=CC=C21)OC |
Origin of Product |
United States |
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